6a-Aminocholestanol

Description

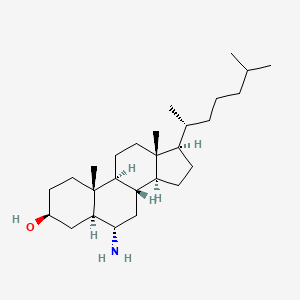

6α-Aminocholestanol is a steroidal derivative characterized by the substitution of a hydroxyl group at the C6 position of cholestanol with an amino group. Steroidal amines are of interest in medicinal chemistry due to their interactions with lipid membranes and receptors, suggesting possible applications in drug delivery or enzyme modulation.

Properties

Molecular Formula |

C27H49NO |

|---|---|

Molecular Weight |

403.7 g/mol |

IUPAC Name |

(3S,5S,6S,8S,9S,10R,13R,14S,17R)-6-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H49NO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,29H,6-16,28H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1 |

InChI Key |

XBCGINQJTOMOTB-XNZKQLDXSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)N)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a-Aminocholestanol typically involves the modification of cholestanolThis can be achieved through various chemical reactions, including the use of ammonia or amine sources under specific conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6a-Aminocholestanol can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other steroid derivatives.

Mechanism of Action

The mechanism of action of 6a-Aminocholestanol involves its interaction with specific enzymes. It inhibits the DEAD-box helicase eIF4A by perturbing the RNA and ATP binding sites. This inhibition disrupts the normal function of the enzyme, leading to the inhibition of protein synthesis in the parasite . The molecular targets include the RNA-dependent ATPase activity of the enzyme, and the pathways involved are related to RNA processing and translation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Theoretical values due to lack of direct experimental data.

Receptor Binding and Enzyme Interactions

Pharmacokinetic Considerations

- 6α-Naloxol : Stable under ISO-certified conditions (≥98% purity, -20°C storage).

- 6-Ketocholestanol: Analyzed via GC-MS with retention indices documented, indicating thermal stability.

- 6α-Aminocholestanol: Stability and extraction challenges (e.g., matrix interactions) may parallel those of aminohexanoic acid derivatives, which require stringent storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.